mechanism of action of 8-hydroxyquinoline sulfate as a chelating agent
mechanism of action of 8-hydroxyquinoline sulfate as a chelating agent
The following technical guide details the mechanism of action of 8-hydroxyquinoline sulfate (8-HQS), focusing on its coordination chemistry, thermodynamic stability, and biological "Trojan Horse" effects.
[1][2][3]
Executive Summary
8-Hydroxyquinoline Sulfate (8-HQS) is a water-soluble salt that functions as a delivery vehicle for the lipophilic chelating agent 8-hydroxyquinoline (8-HQ) .[1][2][3] While the sulfate moiety confers aqueous solubility critical for formulation, the pharmacological activity is driven exclusively by the 8-hydroxyquinoline core.[2][3] Upon dissolution, 8-HQS dissociates to release the amphoteric 8-HQ ligand, which acts as a bidentate chelator.[2][3]
Its mechanism is dual-modal:
-
Extracellular Sequestration: Depriving microorganisms of essential transition metals (Fe, Zn).
-
Intracellular Ionophore Activity (The "Trojan Horse"): Forming lipophilic, neutral complexes with environmental copper (Cu²⁺), penetrating cell membranes, and inducing cytotoxicity via oxidative stress (Fenton chemistry).
Molecular Architecture & Chelation Thermodynamics[1][2]
Dissociation and Protonation States
8-HQS is the sulfate salt of protonated 8-hydroxyquinoline.[1][2][3] In aqueous environments, it undergoes a pH-dependent dissociation cascade essential for its activation.[2][3]
-
Step 1: Solubilization:
[2] -
Step 2: Deprotonation (Activation): The cation (
) deprotonates to the neutral species ( ), and finally to the active anion ( ), which is the effective chelator.- (Pyridinium nitrogen deprotonation)
- (Phenolic oxygen deprotonation)
Coordination Geometry
The 8-hydroxyquinolinate anion (
-
The heterocyclic Nitrogen (N).[4]
-
The phenolate Oxygen (O⁻).
This forms a thermodynamically stable five-membered chelate ring .[1][2][3][4]
Figure 1: Formation of the lipophilic neutral complex.[3] The ligand utilizes N and O donors to neutralize the metal's charge, facilitating membrane transport.
Quantitative Chelation Dynamics
The stability of 8-HQ complexes follows the Irving-Williams Series , indicating that Copper(II) forms the most stable complexes, which is pivotal for its biological mechanism.[2][3][5]
Table 1: Stability Constants (log K) of 8-HQ Complexes
Data synthesized from potentiometric titration studies at 25°C, I=0.1M.
| Metal Ion | Ionic Radius (pm) | log K₁ (ML) | log K₂ (ML₂) | log β₂ (Cumulative) | Biological Relevance |
| Cu²⁺ | 73 | 13.49 | 12.73 | 26.22 | Highest affinity; drives ROS generation.[1][2][3] |
| Ni²⁺ | 69 | 11.44 | 9.91 | 21.35 | High stability; often kinetically inert.[1][2][3] |
| Zn²⁺ | 74 | 9.65 | 8.80 | 18.45 | Structural target; ionophore effect possible.[1][2][3] |
| Fe²⁺ | 78 | 8.00 | 7.00 | 15.00 | Essential for respiration; sequestration target.[1][2][3] |
| Mg²⁺ | 72 | 4.70 | 3.80 | 8.50 | Weak binding; minimal interference.[1][2][3] |
Key Insight: The immense stability of the Cu-complex (log β₂ ≈ 26) ensures that 8-HQ will preferentially strip copper from lower-affinity biological ligands or scavenge free copper from the environment.[1][2][3]
Biological Mechanism of Action[5][6][7][8][9][10][11]
The "Trojan Horse" Hypothesis (Copper Ionophore)
Contrary to the belief that chelators solely "starve" cells, 8-HQS acts as a copper ionophore against many pathogens (bacteria, fungi) and cancer cells.
-
Complexation: In the extracellular space, 8-HQ binds Cu²⁺ to form the neutral, planar complex
.[2][3] -
Translocation: Being highly lipophilic,
passively diffuses across the lipid bilayer. -
Intracellular Release: Inside the cell, the complex may dissociate due to low pH (lysosomes) or reduction of Cu(II) to Cu(I) by cellular thiols (glutathione).
-
Redox Cycling: Free intracellular copper catalyzes the Fenton reaction, converting hydrogen peroxide (
) into highly destructive hydroxyl radicals ( ).
Figure 2: The Copper Ionophore Mechanism. 8-HQ transports toxic copper loads across the membrane, triggering internal oxidative stress.[2][3]
Experimental Protocols for Validation
To validate the mechanism in a research setting, the following protocols are standard.
Protocol: Determination of Stoichiometry (Job's Method)
Objective: Confirm the metal-to-ligand ratio (typically 1:2 for Cu/Zn).[1][2][3]
-
Preparation: Prepare equimolar stock solutions (
) of 8-HQS and Metal Chloride ( ) in a buffered solvent (e.g., HEPES pH 7.4). -
Mixing: Prepare a series of samples where the total molar concentration
is constant, but the mole fraction varies from 0 to 1 (e.g., 0.1, 0.2... 0.9). -
Measurement: Measure Absorbance (
) at of the complex (approx. 390–410 nm for Cu-HQ). -
Analysis: Plot
vs. .
Protocol: UV-Vis Spectrophotometric Titration
Objective: Visualize complex formation and determine stability.[1][2][3][6]
-
Baseline: Place 2.0 mL of 8-HQS solution (
) in a quartz cuvette. Record spectrum (200–600 nm). -
Titration: Add aliquots of Metal(II) solution (
). -
Observation:
References
-
Prachayasittikul, V., et al. (2013).[7][8] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[7] Link
-
Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Chelators for Neurodegenerative Diseases."[1][2][3] European Journal of Medicinal Chemistry. Link
-
Guerra, F., et al. (2011). "8-Hydroxyquinoline-based inhibitors of the proteasome."[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link
-
NIST Chemistry WebBook. "8-Hydroxyquinoline: Spectral and Thermodynamic Data."[1][2][3] Link
-
ChemicalBook. "8-Hydroxyquinoline Sulfate Properties and Safety."[1][2][3] Link
Sources
- 1. 8-Hydroxyquinoline [webbook.nist.gov]
- 2. CAS 207386-91-2: 8-Hydroxyquinoline sulfate monohydrate [cymitquimica.com]
- 3. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajchem-a.com [ajchem-a.com]
- 7. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 8. dovepress.com [dovepress.com]
